3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline
Description
3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline (CAS: 874999-97-0) is a heterocyclic compound featuring a naphtho[1,2-d]oxazole core fused to an aniline group. The naphthooxazole system consists of a naphthalene ring fused to an oxazole ring, which confers aromatic stability and unique electronic properties. The aniline moiety at the 3-position provides reactivity for further functionalization, such as diazotization or coupling reactions. This compound has been utilized in synthetic organic chemistry for developing dyes, ligands, and bioactive molecules .
Properties
IUPAC Name |
3-benzo[e][1,3]benzoxazol-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-13-6-3-5-12(10-13)17-19-16-14-7-2-1-4-11(14)8-9-15(16)20-17/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDUEWAUWWGTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline typically involves the reaction of naphthols with amines. One practical method involves using TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the rapid assembly of naphthoxazole skeletons . This method is advantageous due to its outstanding functional group tolerance and the ability to construct bioactive molecules and doped materials.
Industrial Production Methods
Industrial production of this compound can be achieved through bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the aniline group.
Substitution: The compound can undergo substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various naphthoxazole derivatives, which can be further utilized in different applications, such as organic electronics and medicinal chemistry .
Scientific Research Applications
3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it forms a protective adsorption layer on metal surfaces, effectively inhibiting corrosion rates . The compound’s unique structure allows it to interact with specific molecular targets, leading to its diverse applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. The furan’s lower aromaticity compared to oxazole reduces electron-withdrawing effects, leading to differences in reactivity. For instance, furan derivatives exhibit higher susceptibility to electrophilic substitution but lower thermal stability .
B. Benzoxazole Analogs
2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates (e.g., compound 4a in ) feature a benzoxazole core instead of naphthooxazole. The absence of the naphthalene ring reduces steric bulk and π-conjugation, lowering molecular weight (~250–280 g/mol vs. 260.30 g/mol for the target compound) and altering UV-Vis absorption profiles .
C. Oxadiazole-Containing Anilines
Derivatives like 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 915921-22-1) replace the oxazole with a 1,2,4-oxadiazole ring. The oxadiazole’s electron-deficient nature enhances dipole interactions, making these compounds more polar and water-soluble compared to naphthooxazole analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Aromatic Systems |
|---|---|---|---|---|
| 3-(Naphtho[1,2-d]oxazol-2-yl)aniline | 260.30 | Oxazole, aniline | ~3.5 | Naphthalene, oxazole |
| 2-(Benzo[d]oxazol-2-yl)aniline | ~210 | Benzoxazole, aniline | ~2.8 | Benzene, oxazole |
| 3-[3-(4-MePh)-oxadiazol-5-yl]aniline | 266.28 | Oxadiazole, aniline | ~2.2 | Benzene, oxadiazole |
| Naphtho[2,1-b]furan derivatives | ~300–350 | Furan, pyrazole | ~4.0 | Naphthalene, furan |
Notes:
- The naphthooxazole derivative’s higher LogP reflects increased hydrophobicity due to the fused naphthalene system .
- Oxadiazole analogs exhibit lower LogP values, favoring aqueous solubility for biological applications .
Key Research Findings
Synthetic Challenges : Naphthooxazole synthesis requires precise control of cyclization conditions to avoid side products, unlike simpler benzoxazole systems .
Electronic Properties : The naphthooxazole core’s extended conjugation enhances fluorescence in UV-Vis spectra compared to benzoxazoles, making it suitable for optoelectronic materials .
Thermal Stability : Naphthooxazole derivatives exhibit higher thermal stability (decomposition >250°C) than furan or oxadiazole analogs due to aromatic rigidity .
Biological Activity
3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthoxazole moiety fused with an aniline group, which contributes to its distinct chemical behavior and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the reaction of naphthols with amines. One effective method utilizes TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as an oxygen source to facilitate the formation of the naphthoxazole structure. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to different derivatives that may possess enhanced biological activities .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives featuring similar structural motifs have been shown to sensitize cancer cells to cisplatin treatment. In one study, compounds demonstrated significant apoptosis induction in HCT116 cancer cells when combined with cisplatin. The mechanism involved downregulation of ATR downstream proteins, suggesting a pathway for enhancing chemotherapeutic efficacy .
Antimicrobial Activity
Compounds with naphthoxazole structures have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A series of naphthoxazole derivatives were synthesized and evaluated for their anticancer properties. Among these, specific compounds showed IC50 values in the low micromolar range against human cancer cell lines. The study utilized Hoechst staining and annexin V-FITC/PI dual-labeling assays to confirm apoptosis induction .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the naphthoxazole structure enhanced antibacterial efficacy significantly compared to standard antibiotics .
Comparative Analysis
To provide a clearer understanding of how this compound compares with similar compounds in terms of biological activity:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | Moderate | Unique naphthoxazole-aniline fusion |
| 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole | High | High | Strong fluorescent properties |
| Naphtho[2,1-d]oxazoles | Variable | High | Used in bioactive molecule construction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
